molecular formula C10H9BrF3NO B7895880 N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine

N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine

Cat. No.: B7895880
M. Wt: 296.08 g/mol
InChI Key: DEZAVGCAZIOZAP-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine is a chemical compound characterized by the presence of a bromo group, a trifluoromethyl group, and an oxetane ring attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-3-(trifluoromethyl)benzene, is reacted with an oxetane derivative under specific conditions. The reaction may require the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxetane derivative with a hydroxyl group, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The oxetane ring may contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)oxetan-3-amine
  • N-(4-Methyl-3-(trifluoromethyl)phenyl)oxetan-3-amine
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)oxetan-3-amine

Uniqueness

N-(4-Bromo-3-(trifluoromethyl)phenyl)oxetan-3-amine is unique due to the presence of the bromo group, which can participate in specific substitution reactions, providing a versatile platform for further functionalization. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-9-2-1-6(15-7-4-16-5-7)3-8(9)10(12,13)14/h1-3,7,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZAVGCAZIOZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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